1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine is a chemical compound classified as a piperazine derivative. This compound features a brominated pyridine ring and a piperazine moiety, making it of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure is characterized by the presence of a cyclopropylmethyl group attached to the piperazine nitrogen, which may influence its pharmacological properties.
The compound has the Chemical Abstracts Service (CAS) number 1911398-16-7 and is cataloged in various chemical databases, including PubChem and ChemicalBook. It falls under the broader category of nitrogen-containing heterocycles, specifically piperazines, which are known for their diverse biological activities and applications in pharmaceuticals .
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine typically involves several key steps:
The molecular formula of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine is C14H20BrN3, with a molecular weight of approximately 310.23 g/mol.
The InChI key for this compound is XXXXXX, allowing for computational modeling and visualization using cheminformatics software tools .
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine has potential applications in various fields:
Piperazine derivatives constitute a privileged scaffold in the design of therapeutics targeting G protein-coupled receptors, owing to their structural versatility and favorable physicochemical properties. These heterocyclic compounds exhibit a remarkable capacity for modulating receptor conformation and function through interactions with both orthosteric and allosteric binding sites. The piperazine moiety—characterized by its two nitrogen atoms separated by ethyl bridges—serves as a conformational anchor that can be strategically substituted to optimize receptor engagement and signaling outcomes [5] [9].
Structural analyses of dopamine receptors complexed with piperazine-containing ligands reveal distinct binding modalities. For example, the positive allosteric modulator LY3154207 stabilizes the second intracellular loop of the dopamine D1 receptor in an alpha-helical conformation, thereby enhancing G protein coupling efficiency without directly activating the receptor. This is achieved through hydrogen bonding between the piperazine nitrogen and conserved aspartate residues (e.g., D314 in transmembrane helix 7) and hydrophobic interactions with aromatic residues in helices 5 and 6 [2]. Such interactions exemplify how piperazine derivatives can fine-tune receptor dynamics to achieve pathway-specific modulation.
Table 1: Pharmacological Profiles of Select Piperazine-Containing G Protein-Coupled Receptor Modulators
Compound | Target Receptor | Binding Affinity (Ki) | Functional Role | Structural Feature |
---|---|---|---|---|
Fenoldopam | Dopamine D1 | 7.70 nM | Partial agonist (Gαs pathway) | Catechol-piperazine hybrid |
Tavapadon | Dopamine D1 | 3.3 nM | Balanced agonist | Non-catechol; elongated structure |
LY3154207 | Dopamine D1 | Not reported | Positive allosteric modulator | Brominated pyridyl-piperazine |
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine | Undetermined | Undetermined | Putative allosteric modulator | Bromomethylpyridyl substitution |
The emerging significance of piperazine derivatives extends beyond dopaminergic systems. In histamine H3 receptor antagonists, piperazine serves as a fundamental structural element enabling dual receptor modulation—particularly when combined with hydrophobic aromatic groups and halogen substitutions. Molecular dynamics simulations demonstrate that the bromine atom in brominated pyridyl-piperazine derivatives (e.g., 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine) enhances hydrophobic enclosure within the receptor’s transmembrane bundle, reducing conformational entropy and stabilizing inactive or intermediate states [9]. This principle of steric constraint through halogenation is directly applicable to the design of selective G protein-coupled receptor modulators.
Biased agonism—wherein ligands preferentially activate specific downstream signaling pathways—represents a paradigm shift in targeting dopamine receptors for neurological disorders. Traditional dopamine receptor agonists often exhibit an inverted U-shaped dose-response curve due to indiscriminate activation of both G protein and β-arrestin pathways, leading to tachyphylaxis and tolerance. Structural insights from cryo-electron microscopy studies reveal that ligand-specific receptor conformations underlie this signaling bias [2] [6].
The dopamine D1 receptor exemplifies this phenomenon. When bound to the catechol agonist fenoldopam, the receptor accommodates two ligand molecules simultaneously: one in the orthosteric pocket engaging S198⁵·⁴² and N292⁶·⁵⁵, and another in an extended pocket interacting with K81²·⁶¹ and D314⁷·³⁶. This "dimeric" binding mode induces a broad receptor conformation that facilitates β-arrestin recruitment and subsequent receptor internalization. In contrast, the non-catechol agonist tavapadon adopts an elongated conformation spanning both pockets as a single molecule, promoting a narrower active state that favors sustained Gαs coupling and cyclic adenosine monophosphate production without significant β-arrestin recruitment [2].
Table 2: Signaling Bias Profiles of Dopamine Receptor Agonists
Ligand | Receptor | G Protein Efficacy (Emax) | β-Arrestin Recruitment (Emax) | Bias Factor |
---|---|---|---|---|
Dopamine | D1 | 100% | 100% | 1.0 |
Fenoldopam | D1 | 87% | 95% | 0.9 (balanced) |
Tavapadon | D1 | 92% | 45% | 2.0 (Gαs bias) |
SK609 | D3 | 100% | 15% | 6.7 (Gαi/o bias) |
Biased agonism extends to the dopamine D3 receptor, where molecular dynamics simulations demonstrate that the tilt angle of transmembrane helix 3 dictates pathway selectivity. The biased agonist SK609 restricts transmembrane helix 3 mobility to approximately 17°, preventing the conformational rearrangement necessary for β-arrestin-2 interaction. Conversely, the unbiased agonist pramipexole permits a 30° helical shift that facilitates both Gαi/o coupling and β-arrestin recruitment [6]. Phosphoproteomic analyses further reveal that biased ligands induce distinct phosphorylation patterns on the receptor’s intracellular loops and carboxyl terminus, creating unique "barcodes" that determine downstream effector specificity. These findings provide a mechanistic rationale for developing compounds like 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine, where the bromomethylpyridyl group may sterically constrain transmembrane helix movement to achieve pathway bias.
The molecular determinants governing arrestin versus G protein selectivity reside in ligand-receptor interactions that stabilize distinct conformational states. Comparative analyses of piperazine versus piperidine derivatives reveal profound implications for signaling bias. In sigma-1 receptor modulators, replacing piperazine with piperidine (as in compound 5 versus compound 4) enhances sigma-1 receptor affinity by 420-fold (Ki = 3.64 nM vs. 1531 nM) while simultaneously altering histamine H3 receptor engagement. This dramatic shift arises from piperidine’s ability to adopt a chair conformation that optimally positions the cyclopropylmethyl group within a hydrophobic subpocket, a spatial arrangement less accessible to the more rigid piperazine scaffold [9].
β-Arrestin recruitment specificity is further modulated by ligand-induced phosphorylation codes. Biased agonists promote distinct patterns of G protein-coupled receptor kinase (GRK) phosphorylation on intracellular receptor domains. For example, β-arrestin-biased ligands at the dopamine D2 receptor preferentially recruit GRK2 to serine residues in the receptor’s third intracellular loop, creating high-affinity docking sites for β-arrestin-1. In contrast, G protein-biased ligands favor GRK6-mediated phosphorylation of the carboxyl-terminal tail, which paradoxically inhibits β-arrestin-2 binding despite receptor activation [3] [10]. The bromine atom in 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine may influence this process by altering the receptor’s electrostatic surface, thereby directing kinase selectivity.
Table 3: Structural Elements Influencing Arrestin vs. G Protein Signaling
Structural Element | Effect on G Protein Signaling | Effect on Arrestin Signaling | Mechanistic Basis |
---|---|---|---|
Piperidine core | ↑↑ (Potentiation) | ↓ (Inhibition) | Enhanced hydrophobic enclosure in TM3/5/6 regions |
N-Cyclopropylmethyl group | ↑ | ↔ | Stabilizes inward tilt of transmembrane helix 7 |
5-Bromo-6-methylpyridinyl | Undetermined | Undetermined | Steric constraint of transmembrane helix 3 mobility |
Orthosteric catechol | ↑↑ | ↑↑ | Dual binding mode in orthosteric/extended pockets |
Non-catechol elongated ligand | ↑↑ | ↓↓ | Unitary binding spanning orthosteric to extended pocket |
Conformational changes in β-arrestins themselves contribute to signaling selectivity. Upon binding activated receptors, β-arrestin-1 undergoes a 20° interdomain rotation and releases its carboxyl-terminal tail, exposing binding sites for clathrin and adaptor protein 2. This conformational transition is more pronounced when receptors are occupied by β-arrestin-biased ligands, which induce tighter coupling between the arrestin N-domain and the receptor’s transmembrane helix 7/helix 8 junction [3] [7]. The cyclopropylmethyl group in 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine may mimic this effect by inserting into a hydrophobic cleft near transmembrane helix 7, thereby promoting or inhibiting arrestin conformational changes depending on its precise orientation.
Furthermore, β-arrestin isoforms exhibit differential signaling propensities based on their intracellular localization signals. β-arrestin-1 contains a nuclear localization sequence but lacks a nuclear export signal, enabling persistent nuclear translocation where it regulates transcription factors like nuclear factor kappa B. β-arrestin-2 shuttles between nucleus and cytoplasm due to its leucine-rich nuclear export sequence, favoring cytosolic scaffolding of mitogen-activated protein kinase complexes [3]. Ligands that selectively recruit one arrestin isoform over another—potentially achievable through bromine-directed receptor conformations—could thus achieve unprecedented signaling precision for neurological therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7